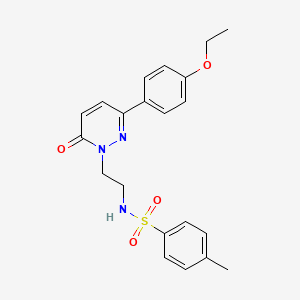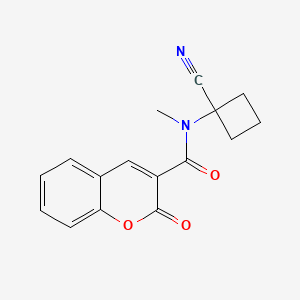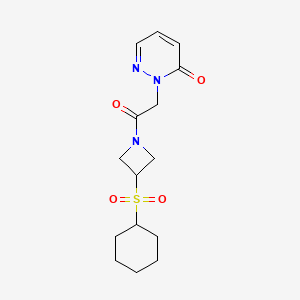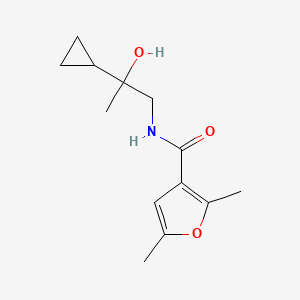![molecular formula C13H16F3N2O7P B2775150 Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate CAS No. 63245-91-0](/img/structure/B2775150.png)
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is a chemical compound with the molecular formula C13H16F3N2O7P It is known for its unique structural features, which include nitro groups, a trifluoromethyl group, and a phosphonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate typically involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with dipropyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings. The process would be scaled up with appropriate adjustments to reaction times, temperatures, and purification steps to accommodate larger quantities of reactants and products .
化学反応の分析
Types of Reactions
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phosphonate ester group can participate in substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new phosphonate esters with different alkoxy groups.
科学的研究の応用
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
作用機序
The mechanism of action of Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate involves its interaction with specific molecular targets. The nitro groups and the trifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The phosphonate ester group can also interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
類似化合物との比較
Similar Compounds
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monoethyl ester
- (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid diethyl ester
Uniqueness
Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties. The presence of both nitro groups and a trifluoromethyl group enhances its reactivity and potential for diverse applications. Additionally, the phosphonate ester group provides versatility in chemical modifications and interactions .
特性
IUPAC Name |
2-dipropoxyphosphoryl-1,3-dinitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N2O7P/c1-3-5-24-26(23,25-6-4-2)12-10(17(19)20)7-9(13(14,15)16)8-11(12)18(21)22/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGXIHMCPZOKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B2775069.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate](/img/structure/B2775072.png)
![2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2775073.png)

![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2775076.png)
![4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone](/img/structure/B2775078.png)
![N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775079.png)
![5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2775080.png)

![1-methyl-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2775086.png)


